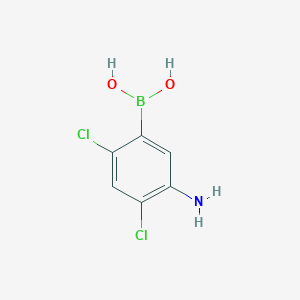

(5-Amino-2,4-dichlorophenyl)boronic acid

Description

Significance of Arylboronic Acids in Organic Synthesis and Catalysis

The significance of arylboronic acids in organic synthesis is most prominently highlighted by their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between an organoboron compound and an organohalide, providing a powerful and efficient method for the synthesis of biaryls, a common scaffold in many biologically active molecules and functional materials. libretexts.org Arylboronic acids are favored reagents in these reactions due to their general stability to air and moisture, relatively low toxicity, and the ease of removal of boron-containing byproducts. nih.gov Beyond the Suzuki-Miyaura coupling, arylboronic acids also participate in a variety of other important transformations, including Chan-Lam coupling for the formation of carbon-heteroatom bonds and as catalysts in their own right for various organic reactions.

Overview of Functionalized Arylboronic Acids as Synthetic Building Blocks

Functionalized arylboronic acids, such as (5-Amino-2,4-dichlorophenyl)boronic acid, are particularly valuable as synthetic building blocks. The presence of additional functional groups on the aromatic ring, in this case, an amino group and two chlorine atoms, allows for sequential and site-selective modifications. This multi-functionality enables chemists to introduce diverse substituents and construct complex molecular frameworks with a high degree of control. The amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing functionalities, while the chlorine atoms can participate in further cross-coupling reactions or nucleophilic aromatic substitution. This inherent versatility makes functionalized arylboronic acids key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Properties

IUPAC Name |

(5-amino-2,4-dichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BCl2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNYZHWDFGLNPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681724 | |

| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948592-69-6 | |

| Record name | (5-Amino-2,4-dichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 2,4 Dichlorophenyl Boronic Acid

General Approaches to Aminoarylboronic Acid Synthesis

The synthesis of aminoarylboronic acids is a well-established area of organic chemistry, with several reliable methods available. These approaches can be broadly categorized into the addition of organometallic reagents to boranes and hydroboration strategies.

A primary method for the formation of carbon-boron bonds involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a boron-containing electrophile. nih.govresearchgate.net Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are common boron sources in these reactions. nih.govmdpi.com The general scheme involves the generation of an arylmetal species from a corresponding aryl halide, which then acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.

For the synthesis of aminoarylboronic acids, this method requires careful consideration of the reactive amino group. The amino functionality can interfere with the formation of the organometallic reagent or react with it. Therefore, protection of the amino group is often a necessary prerequisite to employing this synthetic route.

Hydroboration, a reaction involving the addition of a boron-hydrogen bond across a double or triple bond, is another cornerstone of organoboron synthesis. wikipedia.orgnumberanalytics.commasterorganicchemistry.com While traditionally used for the synthesis of alkylboranes from alkenes, variations of this strategy can be adapted for arylboronic acid synthesis. rsc.orgrsc.org For instance, the hydroboration of an appropriately substituted aryne or a related unsaturated precursor could potentially lead to the formation of an arylborane intermediate. This intermediate can then be oxidized to the corresponding boronic acid. However, the regioselectivity and functional group tolerance of such reactions must be carefully controlled, especially in the presence of amino and chloro substituents.

Targeted Synthesis of Halogenated Aminophenylboronic Acids

The synthesis of halogenated aminophenylboronic acids, such as (5-Amino-2,4-dichlorophenyl)boronic acid, presents specific challenges due to the electronic properties and potential reactivity of the halogen and amino substituents. The presence of chlorine atoms on the aromatic ring influences its electronic nature and can affect the reactivity of other functional groups.

One common strategy involves the borylation of a pre-existing halogenated aminoaniline. For example, starting with a dihalogenated aniline, a directed ortho-metalation followed by reaction with a borate ester can introduce the boronic acid group at a specific position. The directing effect of the amino group (or a protected form) can be exploited to control the regioselectivity of the borylation.

Alternatively, a halogenation reaction on an existing aminophenylboronic acid can be employed. However, controlling the regioselectivity of halogenation on an activated aminophenyl ring can be challenging and may lead to a mixture of products. Therefore, a more common approach is to introduce the boronic acid functionality onto a molecule that already contains the desired halogen pattern.

Recent advances in catalysis have also provided new avenues for the synthesis of such compounds. For instance, palladium-catalyzed cross-coupling reactions of dihalogenated anilines with diboron (B99234) reagents can be an effective method for introducing the boronic acid group. nih.gov

Protective Group Strategies in Aminoboronic Acid Synthesis

The amino group's nucleophilicity and basicity often necessitate the use of protecting groups during the synthesis of aminoboronic acids. rsc.orgnih.govacs.orgorganic-chemistry.orglibretexts.org The choice of protecting group is critical, as it must be stable to the reaction conditions required for the introduction of the boronic acid functionality and easily removable without affecting the final product.

Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and acyl groups. These groups reduce the nucleophilicity of the amino group and prevent it from interfering with organometallic reagents or other reactive species. libretexts.org

A particularly effective strategy for handling the instability and reactivity of boronic acids involves the use of N-methyliminodiacetic acid (MIDA) to form stable, crystalline MIDA boronates. bldpharm.comresearchgate.netnih.govsigmaaldrich.com MIDA boronates are air- and moisture-stable, and they are compatible with a wide range of reaction conditions, including chromatography. bldpharm.comsigmaaldrich.com

The MIDA ligand forms a tetracoordinate boron species, which protects the boronic acid from decomposition and unwanted side reactions. sigmaaldrich.com This protection is reversible, and the free boronic acid can be released under mild basic conditions. bldpharm.com This "slow-release" strategy has proven to be highly valuable in complex syntheses, allowing for the controlled participation of the boronic acid in subsequent reactions like Suzuki-Miyaura cross-couplings. sigmaaldrich.com The use of MIDA boronates can be particularly advantageous in the synthesis of functionalized aminoboronic acids, providing a robust and manageable form of the desired compound. nih.gov

Purification and Isolation Challenges in Free Aminoboronic Acids

The purification and isolation of free aminoboronic acids can be challenging due to their physical properties and potential instability. nih.govacs.org These compounds are often polar and can be difficult to purify by conventional chromatographic methods on silica (B1680970) gel. reddit.com Their amphoteric nature, possessing both a basic amino group and an acidic boronic acid group, can lead to complex solubility profiles.

Furthermore, free boronic acids are susceptible to dehydration to form boroxines (cyclic trimers) and other oligomeric species, which can complicate purification and characterization. google.com The presence of the amino group can also lead to intramolecular interactions with the boronic acid moiety, further affecting their stability and purification.

Common purification techniques for boronic acids include recrystallization and specialized chromatographic methods. reddit.com In some cases, conversion to a stable derivative, such as a MIDA boronate or a diethanolamine (B148213) adduct, can facilitate purification, with the free boronic acid being regenerated in a final step. bldpharm.comreddit.com

Reactivity and Transformations in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The boronic acid group is primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The electronic nature of the phenyl ring, influenced by an electron-donating amino group and two electron-withdrawing chlorine atoms, modulates the reactivity of the boronic acid in these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as (5-Amino-2,4-dichlorophenyl)boronic acid, with an organohalide or triflate. wikipedia.orgorganic-chemistry.org The reaction is valued for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids. mdpi.com

The general scheme for the Suzuki-Miyaura reaction is the formation of a new single bond between the organic groups of the organoboron species and the organohalide. wikipedia.org For this compound, this translates to the formation of a substituted biaryl structure, a common motif in pharmaceuticals and materials science.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition to an organohalide (R¹-X), forming a Pd(II) intermediate. wikipedia.org The rate of this step is typically dependent on the nature of the halide, following the trend I > Br > OTf >> Cl. nih.gov

Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. wikipedia.org The boronic acid must first be activated by a base to form a more nucleophilic borate (B1201080) complex. organic-chemistry.org This borate then reacts with the Pd(II) complex, displacing the halide and forming a new organopalladium(II) species. The choice of base is crucial and can significantly impact the reaction outcome.

Reductive Elimination: The final step is the reductive elimination from the organopalladium(II) intermediate, which forms the new C-C bond in the desired biaryl product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

The presence of the amino group on the this compound can influence the electronic properties of the aryl ring, potentially affecting the rate of transmetalation.

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. mdpi.com this compound itself contains functional groups—an amine and two chlorides—that are generally well-tolerated under Suzuki conditions. The free amino group typically does not interfere with the coupling, avoiding the need for protection-deprotection steps which adds to the reaction's efficiency.

The reaction is compatible with a wide array of functional groups on the coupling partner (the organohalide), including esters, ketones, nitro groups, and nitriles. nih.gov However, certain acidic functional groups like phenols or carboxylic acids on the boronic acid partner can sometimes inhibit the reaction by coordinating to the palladium center. nih.gov

The table below illustrates the general compatibility of various functional groups in Suzuki-Miyaura couplings.

| Functional Group | Compatibility on Boronic Acid | Compatibility on Aryl Halide | Notes |

| Amine (-NH₂) | Good | Good | Generally well-tolerated; can sometimes act as a ligand. |

| Halogens (-Cl, -Br) | Good | Good | The site of oxidative addition on the aryl halide partner. |

| Esters (-COOR) | Good | Good | Base-labile esters may be hydrolyzed with strong bases. |

| Ketones (-COR) | Good | Good | Generally inert under typical Suzuki conditions. |

| Aldehydes (-CHO) | Moderate | Moderate | Can be sensitive to reaction conditions, potential for side reactions. |

| Nitro (-NO₂) | Good | Good | Well-tolerated. |

| Cyano (-CN) | Good | Good | Generally stable. |

This table represents generalized functional group tolerance in Suzuki-Miyaura reactions.

When this compound is coupled with a polyhalogenated substrate, the issue of regioselectivity arises. The site of the initial oxidative addition of the palladium catalyst is governed by several factors, including the nature of the halogens and the electronic and steric environment of the carbon-halogen bonds.

The established reactivity trend for halogens in oxidative addition is C–I > C–Br > C–Cl. nih.gov Therefore, in a substrate containing different halogens, the palladium catalyst will preferentially insert into the carbon-bond of the most reactive halogen.

In systems with identical halogens, such as dichlorinated or dibrominated arenes, regioselectivity is more nuanced and is controlled by electronic and steric effects. rsc.org

Electronic Effects: Oxidative addition is generally favored at the more electron-deficient carbon position. Electron-withdrawing groups activate a nearby C-X bond towards palladium insertion. nih.gov

Steric Effects: The palladium catalyst will preferentially react at the less sterically hindered position. rsc.org

For instance, in the coupling of dihalogenated pyridines, the reaction often occurs at the halogen proximal to the heteroatom due to intrinsic electrophilicity. researchgate.net In the case of 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling can be controlled by temperature to selectively yield mono- or di-substituted products. nih.gov The ability to control which halogen reacts allows for the sequential introduction of different aryl groups, providing a powerful tool for building molecular complexity. nih.gov

While the Suzuki-Miyaura coupling is the most prominent, arylboronic acids like this compound can participate in other important cross-coupling reactions.

One notable example is the Petasis borono-Mannich (PBM) reaction . This is a multicomponent reaction that forms α-amino acids or their derivatives from the condensation of an amine, a carbonyl compound (often glyoxylic acid), and an organoboronic acid. frontiersin.org The reaction proceeds without a metal catalyst and offers a pathway to chiral α-arylglycines, which are valuable building blocks in medicinal chemistry. frontiersin.org In this context, the amino group of this compound could potentially serve as the amine component, or the boronic acid itself could provide the aryl group to a different amine/carbonyl pair.

Arylboronic acids are also used in rhodium-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-carbon bond at the β-position of the enone or enoate, providing a powerful method for C-C bond formation.

Furthermore, boronic acids can be involved in palladium-catalyzed C-N cross-coupling reactions , also known as Buchwald-Hartwig amination, although this typically involves coupling an amine with an aryl halide. nih.gov However, variations exist where boronic acids play a role in the synthesis of complex nitrogen-containing heterocycles.

Suzuki-Miyaura Coupling of this compound

Direct Amidation and Related Condensation Reactions

Beyond C-C bond formation, the functional groups of this compound enable its participation in C-N bond-forming reactions.

Direct Amidation: Boronic acids have emerged as effective catalysts for the direct formation of amide bonds from carboxylic acids and amines, avoiding the need for stoichiometric activating agents. researchgate.net This process is a highly atom-economical alternative to traditional methods. The mechanism is believed to involve the formation of a reactive acylboronate intermediate. While this compound could potentially act as a catalyst in such reactions, its primary amino group can also serve as the nucleophilic amine component. The direct condensation of the amino group of this compound with a carboxylic acid, potentially catalyzed by another boronic acid or a different condensing agent, would yield an amide. researchgate.nettcichemicals.com

Methods using borate esters have been shown to facilitate the direct amidation of unprotected amino acids, showcasing the potential for these reagents to mediate amide bond formation under mild conditions. tcichemicals.com

Related Condensation Reactions: A condensation reaction is a general class of reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). This transformation is fundamental in organic synthesis and is often a key step in the preparation of more complex nitrogen-containing compounds.

Catalytic Roles of Boronic Acids in Amide Bond Formation

Arylboronic acids, including substituted variants like this compound, function as Lewis acid catalysts in the dehydrative condensation of carboxylic acids and amines. researchgate.net The general catalytic cycle involves the activation of the carboxylic acid. The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. researchgate.netrsc.org This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid. Subsequent reaction with the amine yields the amide and regenerates the boronic acid catalyst. rsc.orgnih.gov The removal of water, often achieved through azeotropic distillation or the use of molecular sieves, is crucial for driving the equilibrium towards product formation. researchgate.net

The catalytic efficiency of arylboronic acids can be influenced by the electronic and steric properties of substituents on the aromatic ring. rsc.org For instance, halogenated arylboronic acids have been shown to be effective catalysts, sometimes enabling amidation to occur at room temperature. rsc.org

Computational Studies on Amidation Mechanisms

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the mechanism of boronic acid-catalyzed amidation. rsc.orgnih.gov These studies scrutinize the energetics of various proposed pathways and intermediates.

Initial theories posited that the reaction proceeds through a simple monomeric acyloxyboron intermediate. rsc.org However, more recent and detailed computational and experimental evidence suggests that alternative, lower-energy pathways are likely operative. nih.govrsc.org One prominent alternative mechanism involves the formation of a dimeric B-X-B motif (where X can be oxygen or a nitrogen-containing group). This dimeric species is believed to effectively activate the carboxylic acid while simultaneously positioning the amine nucleophile for attack on the carbonyl group. rsc.org

Theoretical calculations have confirmed that the initial formation of acyloxyboronic acid intermediates is kinetically fast but can be thermodynamically unfavorable, underscoring the necessity of water removal to drive the reaction forward. researchgate.netrsc.org The rate-determining step in the process is often identified as the cleavage of the C–O bond within a tetracoordinate acyl boronate intermediate formed after the amine attacks. researchgate.netrsc.org

Transition-Metal-Free ipso-Functionalization

A significant area of reactivity for arylboronic acids is ipso-functionalization, a process where the boronic acid group is substituted by another functional group at the same aromatic carbon position. nih.govdntb.gov.uanih.gov These transformations are particularly valuable as they often proceed under mild, transition-metal-free conditions, avoiding potential metal contamination in the final products. nih.govrsc.org

Conversion of Carbon-Boron Bonds to Carbon-Heteroatom Bonds

The carbon-boron bond of arylboronic acids can be efficiently converted into carbon-heteroatom bonds, providing direct access to a wide array of important aromatic compounds such as phenols, anilines, and haloarenes. nih.govresearchgate.netorganicreactions.org This transformation is a powerful tool in synthetic chemistry. nih.gov

The general mechanism involves the activation of the boronic acid by a Lewis base or a nucleophile. This initial step leads to the formation of a tetracoordinate boronate "ate" complex. This complexation increases the electron density on the boron and weakens the carbon-boron bond, facilitating the migration of the aryl group from the boron to an adjacent electrophilic atom.

Table 1: Representative Transition-Metal-Free ipso-Functionalization Reactions of Arylboronic Acids

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Hydroxylation | H₂O₂, NaOH | Phenol |

| Amination | Hydroxylamine-O-sulfonic acid, NaN₃ | Aniline |

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Haloarene |

This table shows general transformations applicable to arylboronic acids. Specific conditions for this compound may vary.

Other Reactions Involving the Boronic Acid Moiety

The reactivity of this compound is centered on the boronic acid functional group. The boron atom's unique electronic properties are fundamental to its role in various chemical transformations.

Reactions at the Boron Center (e.g., Boronate Enolate Formation)

The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it a Lewis acid. wikipedia.org This Lewis acidity is the basis for its most fundamental reaction: the interaction with Lewis bases (nucleophiles) such as alcohols, amines, or carbanions. nih.gov

Upon reaction with a nucleophile, the boron center changes its hybridization from trigonal planar sp² to tetrahedral sp³. nih.gov This results in the formation of a negatively charged tetracoordinate species known as a boronate or an "ate" complex. researchgate.net

The formation of boronate enolates is a specific example of this reactivity, where an enolate acts as the nucleophile. This process is a key step in reactions such as boron-mediated aldol (B89426) additions. While not as common as Suzuki couplings or amidations, the ability to form such complexes is integral to the broader synthetic utility of boronic acids. wikipedia.org This reactivity also underlies the formation of stable cyclic esters with 1,2- or 1,3-diols, a property widely used for protection of the boronic acid group and for applications in chemical sensing. nih.gov

Lack of Specific Research Data for this compound

The instructions require a thorough and scientifically accurate article structured around a detailed outline, including Density Functional Theory (DFT) studies, analysis of molecular geometry, chemical reactivity, Natural Bond Orbital (NBO) analysis, mechanistic insights from computational modeling, and spectroscopic property correlations.

The performed searches, even when highly specific, did not yield any publications containing this detailed level of theoretical and computational analysis for this compound. While computational studies exist for structurally related compounds, such as other dichlorophenyl derivatives or other aminoboronic acids, the strict requirement to focus solely on this compound prevents the use of data from these analogues. Extrapolating findings from different molecules would be scientifically speculative and would violate the core instructions of the request.

Therefore, due to the absence of the necessary primary research data in the public domain, it is not possible to generate the detailed and scientifically accurate article as outlined. The creation of such content would require original research and calculations that are beyond the scope of this request.

Research Findings and Developments

Medicinal Chemistry Applications

In medicinal chemistry, the development of novel therapeutic agents often relies on the synthesis of diverse molecular scaffolds. Arylboronic acids and their derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govmdpi.com The 5-amino-2,4-dichlorophenyl moiety can be incorporated into potential drug candidates to explore its effect on biological activity. For instance, derivatives of this compound could be explored as inhibitors of specific enzymes or as ligands for receptors implicated in various diseases. The amino group provides a convenient handle for the attachment of pharmacophores or for modulating the physicochemical properties of the molecule to enhance its drug-like characteristics. nih.gov

Materials Science Applications

In the field of materials science, functionalized biaryl compounds are of interest for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The electronic properties of biaryl systems can be fine-tuned by the nature and position of substituents on the aromatic rings. The use of this compound allows for the introduction of both electron-donating (amino) and electron-withdrawing (chloro) groups, which can significantly impact the photophysical properties of the resulting materials. The potential for further functionalization of the amino group opens up possibilities for creating novel materials with tailored properties for specific applications.

Advanced Applications and Research Frontiers

Supramolecular Chemistry and Recognition Applications

The ability of boronic acids to form reversible covalent bonds is the cornerstone of their use in supramolecular chemistry and molecular recognition. researchgate.net This interaction, primarily with diol-containing compounds, allows for the construction of complex, self-organizing systems and highly specific sensors. researchgate.netbath.ac.uk

Reversible Covalent Binding with Diol-Containing Compounds

A defining feature of boronic acids is their capacity to react with compounds containing 1,2- or 1,3-diol moieties to form stable cyclic boronate esters. researchgate.netacs.org This reaction is a reversible covalent interaction, the equilibrium of which can be controlled by external stimuli, most notably pH. bath.ac.ukacs.org This dynamic nature is fundamental to applications in sensing and the creation of self-assembling molecular systems. bath.ac.uknih.gov

The phenylboronic acid framework of (5-Amino-2,4-dichlorophenyl)boronic acid is critical to its binding affinity. The Lewis acidity of the boron atom, a key factor in the stability of the boronate ester, is significantly influenced by the substituents on the aromatic ring. nih.govresearchgate.net Electron-withdrawing groups, such as the two chlorine atoms in this compound, increase the boron's Lewis acidity, generally leading to stronger binding with diols. tandfonline.com While the amino group is typically electron-donating, its effect is likely modulated by the strong inductive effect of the adjacent chlorine atoms. This electronic tuning is crucial for designing receptors with high affinity for biologically relevant diols like saccharides (e.g., glucose, fructose) and glycoproteins. researchgate.netfourwaves.com

| Diol-Containing Compound Class | Interaction Principle | Factors Influencing Binding Affinity | Potential Applications |

|---|---|---|---|

| Monosaccharides (e.g., Glucose, Fructose) | Formation of cyclic boronate esters with cis-diols. | pH, pKa of boronic acid, diol structure and stereochemistry. | Glucose sensing for diabetes monitoring. rsc.org |

| Glycoproteins and Glycans | Multivalent binding to complex carbohydrate structures on protein surfaces. | Spatial arrangement of boronic acid moieties, accessibility of glycan chains. | Cell surface recognition, cancer cell targeting. rsc.org |

| Catecholamines (e.g., Dopamine) | Binding to the catechol's cis-diol group. | Lewis acidity of boron, solvent polarity. | Neurotransmitter detection. rsc.org |

| Ribonucleosides (e.g., Adenosine) | Interaction with the 2',3'-cis-diol of the ribose sugar. | pH-dependent equilibrium, competitive binding. | Nucleic acid component sensing, diagnostics. |

Sensing and Detection Systems Utilizing Boronic Acid Conjugates (e.g., Hypochlorite (B82951) Ion Detection)

The reversible binding properties of boronic acids have been extensively exploited in the development of fluorescent sensors. rsc.org When a boronic acid moiety is conjugated to a fluorophore, its interaction with a target analyte, such as a diol, can modulate the fluorescence output through mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). rsc.org

While traditionally used for saccharide and catecholamine detection, boronic acid-based platforms are being adapted for other analytes. For instance, fluorescent probes have been designed for the detection of hypochlorite (ClO⁻), a reactive oxygen species crucial in biological systems and widely used as a disinfectant. nih.govnih.gov These sensors often rely on the oxidation of a specific recognition moiety by hypochlorite, which triggers a change in the fluorescence of an appended dye. nih.govmdpi.com

This compound serves as an excellent scaffold for such sensors. The amino group provides a convenient handle for covalently linking to various fluorophores, while the boronic acid group can be used for targeting or modulating solubility. The dichlorinated phenyl ring can further influence the electronic properties of the final sensor conjugate.

| Target Analyte | Sensing Platform | Principle of Detection | Role of Boronic Acid |

|---|---|---|---|

| Hypochlorite (ClO⁻) | Fluorophore-Conjugate | Oxidation of a recognition site by ClO⁻ triggers a "turn-on" or "turn-off" fluorescent response. nih.gov | Can be part of the molecular scaffold or used to attach the sensor to a surface/nanoparticle. |

| Carbohydrates | Boronic Acid-Appended Fluorophore | Binding to diols alters the electronic properties of the fluorophore (e.g., via PET), causing a change in fluorescence intensity or wavelength. rsc.org | Directly serves as the recognition element. |

| Dopamine (B1211576) | Functionalized Carbon Dots (CDs) | Binding of dopamine's catechol group to the boronic acid on the CD surface modulates the CD's fluorescence. rsc.orgnih.gov | Acts as the specific binding site for the analyte. |

| Reactive Oxygen Species (ROS) | Boronate-Protected Fluorophore | Oxidative cleavage of the boronate ester by ROS (e.g., H₂O₂) unmasks the fluorophore, leading to a fluorescent signal. | Serves as a pro-fluorophore trigger group. |

Development of Advanced Materials Components

The dual functionality of this compound makes it a valuable monomer for synthesizing advanced materials. The boronic acid group allows for dynamic covalent chemistry and specific recognition, while the amino group enables polymerization and conjugation, for example, through amide bond formation.

Functionalized Carbon Dots and Polymers

Carbon dots (CDs) are fluorescent nanoparticles whose optical and chemical properties can be tuned through surface functionalization. rsc.org Precursors containing both amino and boronic acid groups, such as 3-aminophenylboronic acid, can be used to synthesize bifunctional CDs in a single step. rsc.org These CDs combine the recognition capabilities of boronic acids with the excellent photophysical properties of the carbon core. researchgate.net this compound is a prime candidate for creating CDs with tailored properties for sensing and imaging, as the amino group can be integrated into the CD's carbonaceous core or surface, while the boronic acid moiety provides a binding site for targets like dopamine or saccharides. nih.govnih.gov

Similarly, incorporating boronic acids into polymer backbones yields materials with unique responsive properties. rsc.orgresearchgate.net Boronic acid-functionalized polymers can form reversible crosslinks with poly-diol compounds like poly(vinyl alcohol) to create self-healing hydrogels. utwente.nl These materials are often responsive to pH and glucose, making them "smart" materials for biomedical applications. rsc.orgutwente.nl The amino group of this compound allows it to be incorporated into polymers such as polyamides or polyimides, imparting both diol-recognition and the physicochemical characteristics of the dichlorinated aromatic ring. acs.org

Organoboron Compounds in Optoelectronics Research

Organoboron compounds are gaining significant attention in the field of optoelectronics, particularly for applications in organic light-emitting diodes (OLEDs). rsc.org Three-coordinate boron compounds, with their vacant p-orbital, can act as effective π-acceptors in conjugated organic molecules. acs.orgacs.org This property is crucial for designing materials with high carrier mobility and tunable emission wavelengths. rsc.org Four-coordinate organoboron compounds are also intensely luminescent and are used as emitters or electron-transport materials. researchgate.net

The electronic properties of organoboron compounds can be finely tuned by modifying the substituents on the aromatic rings. nih.gov The presence of both electron-withdrawing (dichloro) and electron-donating (amino) groups on the phenyl ring of this compound suggests that its derivatives could be valuable components in donor-acceptor type optoelectronic materials, potentially leading to compounds with interesting charge-transfer properties and electroluminescence. rsc.org

Catalysis Beyond Reagent Functionality

While renowned as reagents in Suzuki-Miyaura cross-coupling reactions, boronic acids are emerging as potent organocatalysts in their own right. nih.govresearchgate.net This field, known as boronic acid catalysis (BAC), leverages the Lewis acidity of the boron atom to activate substrates, particularly those containing hydroxyl groups, under mild conditions. rsc.orgualberta.ca This approach offers a green and atom-economical alternative to traditional methods that require stoichiometric activation. rsc.orgbath.ac.uk

Boronic acid catalysts can activate carboxylic acids for direct amidation, facilitate Friedel-Crafts reactions with alcohols, and promote cycloadditions. nih.govrsc.org The catalytic activity is highly dependent on the Lewis acidity of the boronic acid; electron-deficient arylboronic acids are generally more effective catalysts. ualberta.caresearchgate.net The two chlorine atoms on this compound significantly enhance the Lewis acidity of the boron center, making it a promising candidate for the development of new, more active catalysts for these transformations. Its bifunctional nature, possessing both a Lewis acidic site (boron) and a Brønsted basic site (amine), could also enable cooperative or bifunctional catalysis for novel chemical reactions.

Bifunctional Organic Catalysis

A thorough review of scientific databases and chemical literature reveals a lack of specific studies where This compound is employed as a bifunctional organic catalyst. Bifunctional organocatalysts possess two distinct functional groups that act in concert to catalyze a chemical reaction, often leading to high efficiency and stereoselectivity. Aminoboronic acids, as a class, have shown promise in this area. rsc.org The amino group can act as a Brønsted base or a hydrogen-bond donor, while the boronic acid moiety can function as a Lewis acid, activating electrophiles. rsc.orgresearchgate.net This dual activation strategy is a hallmark of bifunctional catalysis.

Despite the theoretical potential of This compound to act as a bifunctional catalyst—owing to its amino and boronic acid groups—no specific research has been published detailing its application in reactions such as direct amide formation, aldol (B89426) reactions, or Michael additions, which are common testbeds for such catalysts. rsc.org The electronic effects of the two chlorine atoms on the phenyl ring would likely modulate the acidity of the boronic acid and the basicity of the amine, but without experimental data, any discussion of its catalytic performance remains speculative.

Table 1: Bifunctional Organic Catalysis Research Findings for this compound

| Reaction Type | Substrates | Catalyst Loading | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Data Not Available | Not Applicable | Not Applicable | Not Applicable | Not Applicable | N/A |

This table is intentionally left blank as no specific research findings were identified for this compound in this context.

Organocatalysis with Chiral Boronic Acids

The development of chiral boronic acids for asymmetric organocatalysis is a significant area of research. These catalysts are designed to create chiral molecules with a high degree of stereocontrol. This is often achieved by introducing chiral scaffolds into the boronic acid structure.

However, there is no available research describing the synthesis or application of a chiral derivative of This compound for organocatalysis. The parent compound, This compound , is achiral and therefore cannot be used directly to induce enantioselectivity in a reaction. To be utilized in asymmetric catalysis, it would need to be modified with a chiral auxiliary. While patents indicate its use as a building block in the synthesis of various compounds, none of these applications fall under the category of chiral organocatalysis where the boronic acid moiety is the primary catalytic site. google.comgoogle.comgoogle.com

The broader field of chiral aminoboronic acids has seen applications in asymmetric transformations, but these studies utilize different molecular frameworks. researchgate.net Without any published research on chiral variants of This compound , its potential in this frontier of organocatalysis remains unexplored.

Table 2: Organocatalysis with Chiral Derivatives of this compound

| Chiral Scaffold | Reaction Type | Key Findings | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Data Not Available | Not Applicable | Not Applicable | Not Applicable | N/A |

This table is intentionally left blank as no chiral derivatives of this compound for organocatalysis have been reported in the scientific literature.

Q & A

Q. What are the key challenges in synthesizing (5-Amino-2,4-dichlorophenyl)boronic acid, and how can they be methodologically addressed?

Synthesis of aromatic boronic acids often involves multi-step protocols, starting with halogenated precursors and employing cross-coupling reactions (e.g., Suzuki-Miyaura). A major challenge is purification due to the compound’s sensitivity to hydrolysis and propensity for trimerization. To mitigate this, prodrug strategies (e.g., pinacol boronic esters) are commonly used to stabilize the boronic acid during synthesis. Post-synthesis, techniques like column chromatography under inert conditions or recrystallization in aprotic solvents (e.g., THF) are recommended . LC-MS/MS can validate purity by detecting trace impurities such as residual halides or boroxine byproducts .

Q. How can researchers characterize the structural and functional integrity of this compound?

A combination of analytical methods is essential:

- Nuclear Magnetic Resonance (NMR) : B NMR confirms boronic acid identity (δ ~30 ppm for free acid; δ ~10 ppm for esters).

- Mass Spectrometry : MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix prevents boroxine formation, enabling accurate mass determination. Derivatization with diols (e.g., mannitol) further stabilizes the analyte .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while post-column derivatization using rhodamine-based receptors enhances sensitivity for diol-binding assays .

Q. What thermodynamic factors govern the binding affinity of this boronic acid with diol-containing biomolecules?

Binding affinity depends on:

- Diol configuration : 1,2- or 1,3-cis diols (e.g., fructose, mannose) form stable cyclic esters via reversible covalent interactions.

- pH : Alkaline conditions (pH 7.5–8.5) favor boronate anion formation, enhancing binding.

- Electronic effects : Electron-withdrawing groups (e.g., -Cl in 2,4-dichloro substitution) increase Lewis acidity of boron, strengthening diol interactions .

Advanced Research Questions

Q. How can stopped-flow kinetics elucidate the binding dynamics between this boronic acid and cellular glycans?

Stopped-flow fluorescence spectroscopy allows real-time monitoring of binding kinetics. For example, mixing the boronic acid with sugars (e.g., glucose, fructose) in buffered solutions (pH 7.4) reveals:

- Rate constants : kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability.

- Equilibrium time : Binding reaches equilibrium within seconds, critical for designing real-time glucose sensors or responsive drug delivery systems .

Q. How can non-specific interactions in glycoprotein binding studies be minimized?

Secondary interactions (e.g., hydrophobic or ionic) may reduce selectivity. Mitigation strategies include:

- Buffer optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) suppress electrostatic interference.

- Surface engineering : Immobilizing the boronic acid on carboxymethyl dextran-coated substrates enhances specificity for glycoproteins (e.g., RNase B) over non-glycosylated analogs .

Q. What methodologies are used to evaluate its anticancer activity, particularly in tubulin polymerization inhibition?

- Tubulin polymerization assays : Measure IC50 values via turbidimetry (λ = 340 nm) in vitro.

- Cell viability assays : MTT or ATP-based assays on cancer cell lines (e.g., glioblastoma, Jurkat) quantify growth inhibition.

- Apoptosis analysis : FACScan flow cytometry with Annexin V/PI staining confirms programmed cell death induction .

Q. How can researchers optimize this compound for glucose-responsive insulin delivery systems?

- pH and stoichiometry : Adjust molar ratios of boronic acid to lipid carriers (e.g., 1:5 for 5-amino-2,4-difluorophenylboronic acid) and maintain pH 8–8.5 to ensure reversible glucose binding.

- Polymer conjugation : Covalent attachment to poly(acrylamidophenylboronic acid) enhances solubility transitions in response to glucose .

Q. How should contradictory data on binding affinities be analyzed?

Discrepancies may arise from differences in experimental conditions (e.g., buffer composition, temperature). Researchers should:

- Standardize protocols : Use consistent pH, ionic strength, and diol concentrations.

- Validate via orthogonal methods : Compare results from isothermal titration calorimetry (ITC), fluorescence quenching, and SPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.